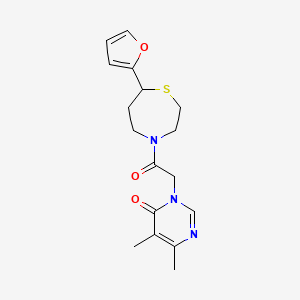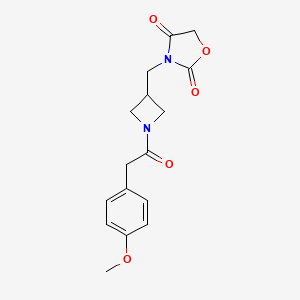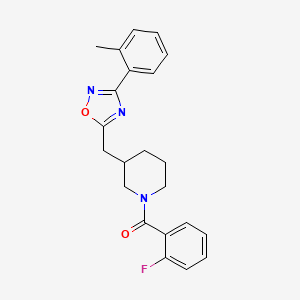![molecular formula C24H18N4O3 B2891642 2-(1,3-dioxoisoindolin-2-yl)-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)acetamide CAS No. 476298-68-7](/img/structure/B2891642.png)
2-(1,3-dioxoisoindolin-2-yl)-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Dioxoisoindolin-2-yl)-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)acetamide is a complex organic compound that features both isoindolinone and benzimidazole moieties
作用机制
Target of Action
It is related to amlodipine , a medication used to treat high blood pressure and coronary artery disease. Amlodipine is a calcium channel blocker that inhibits the influx of calcium ions into vascular smooth muscle cells, leading to relaxation and vasodilation .
Mode of Action
This binding inhibits calcium ions from entering these cells, leading to relaxation of the vascular smooth muscle and vasodilation .
Biochemical Pathways
This would decrease peripheral vascular resistance and lower blood pressure .
Pharmacokinetics
If it is similar to amlodipine, it would be well absorbed from the gastrointestinal tract, extensively distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
If it acts similarly to amlodipine, it would cause relaxation and vasodilation of the vascular smooth muscle, leading to a decrease in blood pressure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoindolinone core, which can be synthesized from phthalic anhydride and ammonia, followed by acylation to introduce the acetamide group. The benzimidazole moiety is then introduced through a condensation reaction involving o-phenylenediamine and an appropriate aldehyde or carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
2-(1,3-Dioxoisoindolin-2-yl)-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines
科学研究应用
2-(1,3-Dioxoisoindolin-2-yl)-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
相似化合物的比较
Similar Compounds
Phthalimide derivatives: These compounds share the isoindolinone core and are used in various applications, including as intermediates in organic synthesis.
Benzimidazole derivatives: Compounds with the benzimidazole moiety are widely studied for their biological activities, particularly as antimicrobial and anticancer agents.
Uniqueness
What sets 2-(1,3-dioxoisoindolin-2-yl)-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)acetamide apart is the combination of both isoindolinone and benzimidazole structures within a single molecule. This dual functionality can enhance its interaction with multiple biological targets, potentially leading to more potent and selective effects compared to compounds containing only one of these moieties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
属性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1-phenylbenzimidazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-15-25-20-13-16(11-12-21(20)28(15)17-7-3-2-4-8-17)26-22(29)14-27-23(30)18-9-5-6-10-19(18)24(27)31/h2-13H,14H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTSOQKGNOKXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-amine;hydrochloride](/img/structure/B2891559.png)
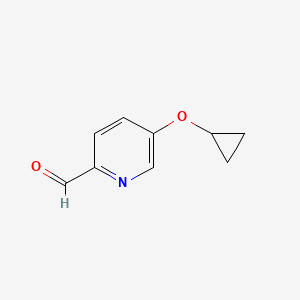
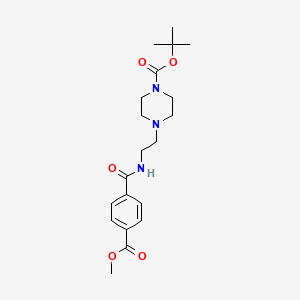

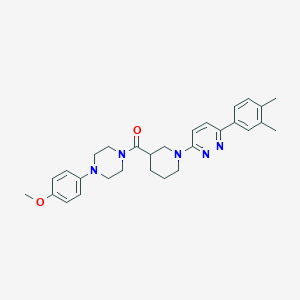
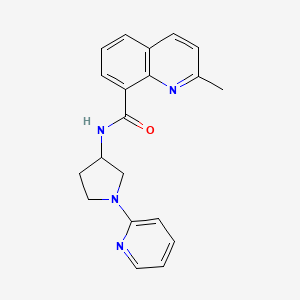
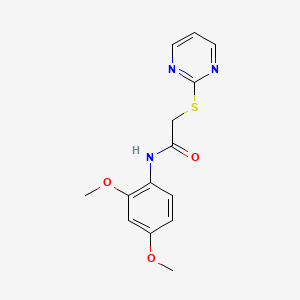
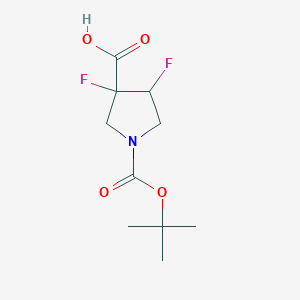
![1-benzyl-3-[3-(benzyloxy)pyridin-2-yl]urea](/img/structure/B2891573.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide](/img/structure/B2891576.png)

